2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C31H16N4O8. This compound is characterized by its unique structure, which includes multiple isoindole and benzodiazole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves multiple steps, typically starting with the preparation of the isoindole and benzodiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced benzodiazole compounds .
Scientific Research Applications
2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-5-carboxylic acid: Shares structural similarities but differs in functional groups and overall molecular structure.
2-(5-CARBOXY-PENTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID: Another related compound with distinct chemical properties.
Uniqueness
2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is unique due to its combination of isoindole and benzodiazole rings, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C31H16N4O8 |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
2-[4-[5-(5-carboxy-1,3-dioxoisoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C31H16N4O8/c36-26-19-8-3-15(30(40)41)11-21(19)28(38)34(26)17-5-1-14(2-6-17)25-32-23-10-7-18(13-24(23)33-25)35-27(37)20-9-4-16(31(42)43)12-22(20)29(35)39/h1-13H,(H,32,33)(H,40,41)(H,42,43) |
InChI Key |
HTEHEIRADRAUND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=CC(=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)O |
Origin of Product |
United States |
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